raparin
Description
Heparin is a glycosaminoglycan (GAG) with potent anticoagulant properties, primarily isolated from animal tissues such as porcine intestinal mucosa or bovine lung . It is a highly heterogeneous mixture of sulfated polysaccharides, with molecular weights ranging from 3–30 kDa . Heparin’s anticoagulant activity is mediated through its interaction with antithrombin III (AT-III), enhancing the inhibition of thrombin and factor Xa . Beyond its classical use in thrombosis prevention, heparin exhibits anti-inflammatory, antiviral, and anticancer properties, making it a multifunctional therapeutic agent .
Properties
CAS No. |
139352-36-6 |
|---|---|
Molecular Formula |
C10H10N2S |
Synonyms |
raparin |
Origin of Product |
United States |
Comparison with Similar Compounds
Low-Molecular-Weight Heparins (LMWHs)
LMWHs, such as enoxaparin, are derived from heparin via chemical or enzymatic depolymerization, resulting in shorter polysaccharide chains (4–6 kDa) . Key differences include:
| Property | Heparin | LMWH (e.g., Enoxaparin) |
|---|---|---|
| Molecular Weight | 3–30 kDa | 4–6 kDa |
| Anticoagulant Activity | Inhibits thrombin & factor Xa | Primarily inhibits factor Xa |
| Half-Life | 1–2 hours | 4–7 hours |
| Monitoring Requirement | Requires aPTT monitoring | No routine monitoring required |
| Renal Clearance | Minimal | Significant |
LMWHs offer predictable pharmacokinetics and reduced risk of heparin-induced thrombocytopenia (HIT), making them preferable for outpatient use . However, heparin remains critical in settings requiring rapid anticoagulation reversal .
Unfractionated Heparins from Different Sources
Heparins extracted from porcine and bovine tissues exhibit structural variability due to differences in raw material processing and sulfation patterns. For example:
- Porcine Heparin : Higher sulfation density and anticoagulant potency compared to bovine heparin .
- Bovine Heparin : Contains more N-acetylated glucosamine residues, which may reduce anticoagulant activity but enhance anti-inflammatory effects .
A study comparing heparins from Brazilian and Chinese manufacturers revealed minor differences in molecular mass (15.8 kDa vs. 17.2 kDa) and N-acetylated α-glucosamine content (9.2% vs. 7.8%), though anticoagulant activities (95–110 IU/mg) remained equivalent . These variations underscore the importance of robust analytical protocols to ensure therapeutic equivalence despite manufacturing differences .
Analytical Challenges in Demonstrating Similarity
Heparin’s structural complexity necessitates multifaceted analytical approaches:
Physicochemical Characterization : NMR, mass spectrometry, and size-exclusion chromatography to assess sulfation patterns and molecular weight distribution .
Biological Assays : Anti-factor Xa and IIa activity measurements to confirm potency .
Impurity Profiling : Detection of contaminants like oversulfated chondroitin sulfate (OSCS), which caused fatal adverse events in 2008 .
Regulatory agencies (e.g., FDA) require generic heparins to demonstrate "sameness" in structure, purity, and biological activity, bypassing clinical bioequivalence trials .
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